3-benzyl-6-methyl-3,4-dihydropyrimidin-4-one
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Overview
Description
3-benzyl-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring with a benzyl group at the third position and a methyl group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-methyl-3,4-dihydropyrimidin-4-one can be achieved through the Biginelli reaction, a three-component condensation reaction involving an aldehyde, a β-ketoester, and urea. The reaction is typically carried out under acidic conditions, often using catalysts such as Lewis acids or silica-supported solid acids . For example, the reaction can be performed using a Ziegler–Natta catalyst system with titanium tetrachloride and magnesium chloride in methanol .
Industrial Production Methods
In an industrial setting, the Biginelli reaction can be optimized for large-scale production by employing solvent-free conditions and recyclable catalysts. For instance, the use of Montmorillonite-KSF as a heterogeneous catalyst has been reported to provide high yields and short reaction times under solvent-free conditions . This method is not only cost-effective but also environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-6-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinones.
Reduction: Reduction reactions can convert the compound into dihydropyrimidines.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides.
Major Products
Oxidation: Pyrimidinones
Reduction: Dihydropyrimidines
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for the treatment of various diseases due to its pharmacological activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 3-benzyl-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to act as a calcium channel blocker, which contributes to its antihypertensive and anti-inflammatory effects . Additionally, it can inhibit certain enzymes and receptors, leading to its diverse biological activities.
Comparison with Similar Compounds
3-benzyl-6-methyl-3,4-dihydropyrimidin-4-one can be compared with other dihydropyrimidinones, such as:
3,4-dihydropyrimidin-2(1H)-one: Lacks the benzyl and methyl groups, resulting in different biological activities.
5-ethoxycarbonyl-6-methyl-4-(4-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one: Contains an ethoxycarbonyl group and a methoxyphenyl group, leading to variations in pharmacological properties.
Properties
IUPAC Name |
3-benzyl-6-methylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10-7-12(15)14(9-13-10)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKLZNPTISSHJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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